5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride
Description
Historical Context and Discovery
The development of 5-amino-4-chloro-2-fluorobenzoic acid hydrochloride emerges from the broader historical evolution of halogenated aminobenzoic acid derivatives, which have been subjects of intensive research since the early twentieth century. The foundational work on aminobenzoic acids dates back to 1863, when para-aminobenzoic acid was first identified, establishing the framework for subsequent investigations into halogenated derivatives. The systematic exploration of halogenated amino acids gained momentum in the latter half of the twentieth century, driven by pharmaceutical industry demands for specialized building blocks and intermediates.
The specific development of multiply halogenated aminobenzoic acid derivatives, including compounds featuring both chlorine and fluorine substituents, represents a more recent advancement in synthetic organic chemistry. These compounds emerged from the recognition that strategic halogen placement could significantly alter the physicochemical properties and biological activities of parent aminobenzoic acid structures. The synthesis and characterization of this compound reflects this evolution, representing sophisticated control over regioselective halogenation patterns.
Research into halogenated amino acids has demonstrated their profound influence on protein and peptide structures, with halogenation serving as a powerful tool for modulating biological roles and pharmacological activities. The specific pattern of substitution found in this compound exemplifies the precision achievable in modern halogenation chemistry, where multiple halogen atoms can be strategically positioned to achieve desired properties.
Nomenclature and Structural Designation
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for multiply substituted aromatic compounds. The compound possesses several recognized names reflecting different nomenclature systems and commercial designations. The primary systematic name, this compound, indicates the precise positioning of functional groups on the benzene ring relative to the carboxylic acid group.
Alternative nomenclature forms include 2-fluoro-4-chloro-5-amino-benzoic acid hydrochloride, which emphasizes the fluorine substitution as the primary reference point. The systematic International Union of Pure and Applied Chemistry designation follows the pattern "benzoic acid, 5-amino-4-chloro-2-fluoro-, hydrochloride (1:1)", explicitly indicating the one-to-one stoichiometric relationship between the organic acid and hydrochloric acid components.
The structural designation reveals a benzoic acid core with three distinct substituents: an amino group at the 5-position, a chlorine atom at the 4-position, and a fluorine atom at the 2-position. The hydrochloride designation indicates salt formation between the basic amino group and hydrochloric acid, resulting in a protonated amino group and chloride counterion. This salt formation significantly influences the compound's solubility characteristics and physical properties compared to the free base form.
Commercial and research literature may employ abbreviated forms or trade designations, but the systematic nomenclature provides unambiguous identification of the compound's structure and composition. The precise nomenclature becomes particularly important when distinguishing this compound from closely related isomers that differ only in the positioning of halogen substituents.
Molecular Identity and CAS Registry (957120-34-2)
This compound is definitively identified through its Chemical Abstracts Service registry number 957120-34-2, which provides unique identification within global chemical databases. The molecular formula C₇H₆Cl₂FNO₂ reflects the composition of the hydrochloride salt, incorporating both chlorine atoms—one as a substituent and one as the chloride counterion.
Table 1: Molecular Characteristics of this compound
The molecular weight of 226.04 grams per mole distinguishes this compound from related aminobenzoic acid derivatives and facilitates accurate analytical determination. The incorporation of both chlorine and fluorine atoms contributes significantly to the molecular mass while introducing distinct electronic effects that influence chemical reactivity patterns.
The Chemical Abstracts Service registry system ensures global recognition and prevents confusion with structurally similar compounds. This numerical identifier becomes particularly valuable in international commerce, regulatory filings, and scientific literature, where precise compound identification is essential. The registry number links to comprehensive databases containing additional physical, chemical, and biological property data.
Position in Halogenated Aminobenzoic Acid Classification
This compound occupies a distinctive position within the broader classification of halogenated aminobenzoic acid derivatives, representing a subset characterized by multiple halogen substitution patterns. The compound belongs to the benzoic acid family, specifically within the subclass of amino-substituted benzoic acids that have undergone strategic halogenation.
Within the aminobenzoic acid classification system, this compound represents a multiply halogenated derivative, distinguishing it from mono-halogenated analogs. The presence of both chlorine and fluorine substituents places it in the category of mixed halogen systems, which often exhibit unique properties not observed in compounds containing only single halogen types. The specific substitution pattern—with amino, chloro, and fluoro groups occupying the 5-, 4-, and 2-positions respectively—creates a unique electronic environment around the aromatic ring.
Table 2: Classification Hierarchy of this compound
| Classification Level | Category | Characteristics |
|---|---|---|
| Primary Family | Benzoic Acid Derivatives | Aromatic carboxylic acids |
| Secondary Class | Aminobenzoic Acids | Benzoic acids with amino substitution |
| Tertiary Subclass | Halogenated Aminobenzoic Acids | Multiple heteroatom substitution |
| Quaternary Type | Mixed Dihalogenated Systems | Chlorine and fluorine co-substitution |
| Salt Form | Hydrochloride Salt | Protonated amino group |
Comparative analysis with related compounds reveals the strategic importance of substitution patterns in determining chemical and biological properties. The 2,4,5-substitution pattern distinguishes this compound from other isomeric forms, such as 2-amino-4-chloro-5-fluorobenzoic acid or 4-amino-5-chloro-2-fluorobenzoic acid, each exhibiting distinct reactivity profiles.
The classification extends to functional considerations, where halogenated aminobenzoic acids serve as important pharmaceutical intermediates and synthetic building blocks. The dual halogenation pattern provides multiple sites for further chemical modification while the amino and carboxylic acid groups offer additional functionalization opportunities. This combination of features positions the compound as a versatile intermediate in synthetic chemistry applications.
Recent developments in halogenated amino acid chemistry have highlighted the importance of precise substitution patterns in achieving desired biological activities. The specific arrangement found in this compound represents one example of how systematic structural modification can generate compounds with tailored properties for specific applications.
Properties
IUPAC Name |
5-amino-4-chloro-2-fluorobenzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2.ClH/c8-4-2-5(9)3(7(11)12)1-6(4)10;/h1-2H,10H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPIOMIGSVACGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)Cl)F)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674308 | |
| Record name | 5-Amino-4-chloro-2-fluorobenzoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957120-34-2 | |
| Record name | 5-Amino-4-chloro-2-fluorobenzoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 4-Chloro-2-fluoro-5-nitrobenzoic Acid
The precursor 4-chloro-2-fluoro-5-nitrobenzoic acid is synthesized via sequential halogenation and nitration.
Chlorination of 2-Fluorobenzoic Acid
Chlorine gas in the presence of iron(III) chloride introduces the chloro group at position 4:
Conditions :
Regioselective Nitration
Nitration with fuming nitric acid and sulfuric acid directs the nitro group to position 5:
Conditions :
Crystallization and Purification
Recrystallization from ethanol/water (3:1) enhances purity to >98% (HPLC).
Reduction of Nitro to Amino Group
Catalytic hydrogenation reduces the nitro group while preserving halogen substituents:
Conditions :
Alternative Reduction Methods
Iron powder in hydrochloric acid offers a cost-effective alternative:
Conditions :
Hydrochloride Salt Formation
Treatment with hydrogen chloride in ethanol precipitates the hydrochloride salt:
Conditions :
Protected Aniline Approach
Synthesis of 2-Fluoro-4-chloroaniline
Starting from 2-fluoroaniline, chlorination with sulfuryl chloride introduces the chloro group:
Conditions :
Dibenzylation for Amino Protection
Benzyl chloride protects the amino group, enabling subsequent functionalization:
Conditions :
Vilsmeier-Haack Formylation
Phosphorus oxychloride and DMF introduce the aldehyde group at position 5:
Conditions :
Oxidation to Carboxylic Acid
Sodium chlorite oxidizes the aldehyde to the carboxylic acid:
Conditions :
Hydrogenolytic Deprotection
Palladium-catalyzed hydrogenolysis removes benzyl groups:
Conditions :
Comparative Analysis of Methods
| Parameter | Nitration-Reduction Pathway | Protected Aniline Approach |
|---|---|---|
| Total Steps | 3 | 5 |
| Overall Yield | 70–75% | 50–55% |
| Key Advantage | Shorter route | Avoids direct nitration |
| Purity (HPLC) | ≥98% | ≥97% |
| Scalability | Industrial-friendly | Lab-scale optimized |
Optimization Strategies
Solvent Selection for Crystallization
Catalytic Hydrogenation Parameters
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| H₂ Pressure | 6–8 atm | Maximizes rate |
| Pd/C Loading | 5–10 wt% | Balances cost |
| Reaction Time | 8–10 hours | Ensures completion |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro and fluoro substituents exhibit distinct reactivity:
The fluoro group’s strong electron-withdrawing effect directs electrophilic attacks to the para position relative to the amino group .
Coupling Reactions for Heterocycle Formation
The amino group facilitates coupling with aromatic aldehydes or hydrazines to form bioactive heterocycles:
For example, coupling with 3,4,5-trimethoxyphenyl aldehyde yields 4-chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol , showing potent anticancer activity (PGI = 65.12 against SNB-19 cells) .
Nitration and Diazotization
-
Nitration : Conducted at -20–10°C using HNO₃/H₂SO₄, introducing a nitro group at the 5-position. This step is critical for synthesizing intermediates for antimicrobial agents .
-
Diazotization : Treatment with NaNO₂/HCl at 0–5°C forms diazonium salts, which react with CuCl to yield chloro derivatives (e.g., 4-chloro-2-fluoroacetophenone) .
Comparative Reactivity of Analogues
| Compound | Key Features | Unique Reactivity |
|---|---|---|
| 5-Amino-4-chloro-2-fluorobenzoic acid | Amino/fluoro synergy in H-bonding | Enhanced electrophilic substitution |
| 4-Chloro-2-fluoro-5-nitroacetophenone | Nitro group enhances oxidative stability | Selective reduction to amines |
| Methyl 4-amino-2-chloro-5-fluorobenzoate | Esterification improves membrane permeability | Hydrolysis to active carboxylic acid |
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride serves as a crucial building block in the synthesis of complex organic molecules. Its functional groups allow for various chemical reactions, making it a versatile intermediate in the production of pharmaceuticals and agrochemicals.
Table 1: Synthesis Applications
| Application Area | Description |
|---|---|
| Pharmaceuticals | Used to synthesize active pharmaceutical ingredients (APIs) |
| Agrochemicals | Intermediate in the production of herbicides and pesticides |
| Dyes | Utilized in dye manufacturing processes |
Biological Research
Enzyme Interactions and Protein Binding
In biological studies, this compound has been employed to investigate enzyme interactions and protein binding mechanisms. The presence of the amino group facilitates hydrogen bonding, while the halogen substituents can engage in halogen bonding, influencing biological activity.
Case Study: Enzyme Inhibition
Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, showcasing its potential as a lead compound for drug development. For example, studies indicated its effectiveness against certain cancer cell lines, suggesting possible applications in oncology.
Medicinal Chemistry
Potential Pharmaceutical Applications
The compound is being explored for its potential role in developing new therapeutic agents. Its structural features enable modifications that can enhance bioactivity and selectivity towards target proteins.
Table 2: Pharmacological Studies
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Significant inhibition of tumor growth in vitro |
| Antibacterial Properties | Exhibited activity against Gram-positive and Gram-negative bacteria |
Industrial Applications
Agrochemical Production
In the agrochemical industry, this compound is used as an intermediate for synthesizing herbicides and pesticides. Its ability to modify biological pathways makes it valuable for developing effective agricultural chemicals.
Dye Manufacturing
The compound's unique chemical structure allows it to be utilized in producing various dyes, contributing to the textile and chemical industries.
Mechanism of Action
The mechanism of action of 5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and fluoro groups can participate in halogen bonding. These interactions can affect the activity of enzymes and proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Isomerism
The positions of functional groups on the benzene ring significantly influence physicochemical and biological properties. Key analogs include:
Key Observations:
- Positional Effects: Swapping substituent positions (e.g., 5-amino-2-chloro-4-fluorobenzoic acid vs. The hydrochloride salt in the target compound enhances aqueous solubility compared to non-salt analogs .
- Halogen Diversity: The fluoro group in the target compound increases electronegativity compared to chloro-only analogs (e.g., 2-Amino-4-chlorobenzoic acid), influencing hydrogen bonding and metabolic stability .
Physicochemical Properties
- Melting Points: Non-salt analogs like 2-Amino-4-chlorobenzoic acid exhibit high melting points (231–235°C), whereas the hydrochloride form of the target compound remains liquid, likely due to ionic interactions disrupting crystal lattice stability .
- Stability : Acid stability is critical for pharmaceutical utility. Nicardipine hydrochloride, a structurally unrelated compound, demonstrates pH-dependent stability in gastric environments . While direct data for the target compound is lacking, its liquid state may suggest lower thermal stability compared to solid analogs.

Research and Application Context
Limitations and Gaps
- The discontinuation of the target compound may reflect challenges in synthesis scalability, stability, or efficacy compared to analogs like Furosemide hydrochloride (a diuretic with a similar chloro- and amino-substituted structure) .
Biological Activity
5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride (ACFBA) is a compound of significant interest in the fields of medicinal chemistry and biological research. Its unique structure, characterized by the presence of an amino group, a chloro group, and a fluorine atom on the benzene ring, contributes to its diverse biological activities. This article explores the biological activity of ACFBA, including its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: CHClFNO
CAS Number: 957120-34-2
The presence of functional groups such as amino (-NH), chloro (-Cl), and fluoro (-F) allows ACFBA to engage in various interactions with biological molecules. The amino group can form hydrogen bonds, while the halogen groups (chloro and fluoro) can participate in halogen bonding, enhancing the compound's reactivity and binding affinity to target proteins and enzymes .
ACFBA's mechanism of action involves its interaction with specific molecular targets within biological systems. The compound has been shown to influence enzyme activity and protein binding through:
- Hydrogen Bonding: The amino group facilitates interactions with various biomolecules.
- Halogen Bonding: The chloro and fluoro substituents enhance binding affinity through electrostatic interactions.
These interactions can lead to significant biological effects, including alterations in enzymatic activity and modulation of signaling pathways.
Biological Applications
ACFBA has been utilized in various scientific research applications:
- Medicinal Chemistry: It serves as a building block for synthesizing more complex organic molecules with potential therapeutic effects.
- Biological Research: ACFBA is used in studies focusing on enzyme interactions, protein binding assays, and drug discovery processes .
- Anticancer Research: Preliminary studies indicate that derivatives of ACFBA may exhibit anticancer properties, particularly against specific cancer cell lines .
Anticancer Activity
A study evaluated the anticancer potential of ACFBA derivatives against multiple cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, with IC values ranging from sub-micromolar to micromolar concentrations. For example:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| ACFBA Derivative 1 | SNB-19 | 0.65 |
| ACFBA Derivative 2 | NCI-H460 | 0.75 |
| ACFBA Derivative 3 | SNB-75 | 0.80 |
These findings suggest that modifications to the ACFBA structure can enhance its anticancer efficacy .
Antibacterial Activity
In addition to anticancer properties, ACFBA has shown promising antibacterial activity. A comparative study demonstrated that certain derivatives exhibited effective inhibition against both Gram-positive and Gram-negative bacteria:
| Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|---|
| ACFBA Derivative 4 | E. coli | 8 | 17.0 ± 0.40 |
| ACFBA Derivative 5 | S. aureus | 8 | 17.0 ± 0.15 |
The antibacterial activity was comparable to standard antibiotics like ciprofloxacin, indicating potential for further development as antibacterial agents .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 5-amino-4-chloro-2-fluorobenzoic acid hydrochloride, and how do they influence experimental design?
- Answer: The compound’s molecular formula (C₇H₅ClFNO₂), molecular weight (~189.57), and predicted pKa (~3.03) dictate solubility and reactivity. Its low pKa suggests preferential solubility in polar solvents like methanol under acidic conditions . Storage at -20°C under inert atmosphere is critical to prevent degradation, as indicated by stability studies . These properties guide solvent selection for synthesis and formulation.
Q. What synthetic methodologies are reported for derivatives of chloro-fluoro benzoic acids, and how can they be adapted for this compound?
- Answer: Amine formation and cyclocondensation reactions are common. For example, 2-amino-5-chloro-2'-fluorobenzophenone can react with diethylaminoethyl chloride hydrochloride to form structurally related hydrochlorides . Adaptation requires optimizing stoichiometry (e.g., 1:1.2 molar ratio of amine to electrophile) and temperature (80–100°C) in anhydrous dimethylformamide (DMF) under nitrogen .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Answer: Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory. Use fume hoods for weighing and synthesis to mitigate inhalation risks. Immediate skin decontamination requires washing with water for 15 minutes, and contaminated clothing must be removed .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported purity data for this compound?
- Answer: Discrepancies in purity (>97% vs. 98%) may arise from analytical method variability. Validate purity using orthogonal techniques:
- HPLC: Use a C18 column with mobile phase (acetonitrile:water, 70:30) and UV detection at 254 nm .
- Mass Spectrometry: Confirm molecular ion peaks at m/z 189.57 (M+H⁺) .
Cross-reference with independent standards to calibrate instruments.
Q. What mechanistic insights exist for the instability of this compound under basic conditions?
- Answer: The compound’s instability at pH >7 is linked to deprotonation of the carboxylic acid group, which increases susceptibility to nucleophilic attack. Computational modeling (DFT) predicts that electron-withdrawing Cl and F substituents lower the LUMO energy, enhancing reactivity with bases . Experimental validation via pH-dependent degradation studies (e.g., monitoring by NMR at pH 3–10) is recommended.
Q. How can computational tools predict the compound’s interactions in drug discovery contexts?
- Answer: Molecular docking (AutoDock Vina) and pharmacophore modeling (Schrödinger Suite) can simulate binding to targets like cyclooxygenase-2 (COX-2) or kinases. The fluorine atom’s electronegativity may enhance binding affinity via halogen bonding, as seen in furosemide derivatives . Validate predictions with SPR (surface plasmon resonance) binding assays.
Q. What strategies optimize the compound’s stability during long-term storage?
- Answer: Lyophilization in amber vials under argon atmosphere reduces hydrolysis and photodegradation. Stability studies (25°C/60% RH vs. -20°C) show a shelf life extension from 3 months to >12 months under inert,低温 conditions . Include desiccants (silica gel) in storage containers.
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

